molecular formula C24H20N6O3 B2867513 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 956755-29-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2867513
Numéro CAS: 956755-29-6
Poids moléculaire: 440.463
Clé InChI: GJRGOTLCECFAPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, a heterocyclic scaffold renowned for its pharmacological versatility, including antitumor, antimicrobial, and kinase inhibitory activities . The molecule features a pyrazolo[1,5-a]pyrimidine core substituted at three key positions:

  • C-3: 4-Methoxyphenyl (electron-donating group).
  • C-6: 3,5-Dimethyl-1H-pyrazol-1-yl (a bulky, nitrogen-rich substituent).
  • C-7: 3-Nitrophenyl (electron-withdrawing nitro group).

Propriétés

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-15-11-16(2)28(27-15)22-14-25-24-21(17-7-9-20(33-3)10-8-17)13-26-29(24)23(22)18-5-4-6-19(12-18)30(31)32/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGOTLCECFAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)OC)N=C2)C5=CC(=CC=C5)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) based on recent research findings.

Overview

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. Notably, the compound has been evaluated for its efficacy against various cancer cell lines.

Research Findings

In a study assessing a library of pyrazolo[1,5-a]pyrimidines, compounds were screened for growth inhibition in the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some derivatives exhibited notable cytotoxicity, the specific compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine demonstrated a significant mean growth inhibition of 43.9% across 56 tested cell lines. This suggests its potential as a lead compound in developing novel anticancer therapies .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cell cycle regulation. For instance, it has been shown to induce G0–G1 phase arrest in cancer cells, leading to decreased proliferation rates . The binding modes of these compounds have been compared to established inhibitors, suggesting a similar mechanism that warrants further investigation into their therapeutic potential.

Antibacterial Effects

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives extends beyond anticancer properties. Recent studies have reported their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with notable zones of inhibition and minimum inhibitory concentrations (MICs) .

Summary of Antibacterial Activity

CompoundBacteria TestedZone of Inhibition (mm)MIC (μM)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidineStaphylococcus aureus23.0 ± 1.4312
6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidineEscherichia coli20.0 ± 2.0350

These findings underscore the compound's potential as a dual-action agent against both cancer and bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Variations in substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence its pharmacological properties.

Key Observations

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances anticancer activity by improving binding affinity to target enzymes.
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to increased membrane permeability and bioavailability.

Conclusion on SAR

The SAR studies indicate that modifications to the pyrazolo ring and substitution patterns can be strategically utilized to enhance both anticancer and antibacterial activities .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Dual CDK2/TRKA Inhibition : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for dual inhibition potential against CDK2 and TRKA kinases. Compounds demonstrated significant cytotoxicity and induced apoptosis in treated cancer cells .
  • Antioxidant Properties : Some derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . This highlights their potential not only as therapeutic agents but also as protective compounds against oxidative stress-related diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents Biological Activity / Notes Reference
Target Compound C-3: 4-Methoxyphenyl Hypothesized kinase inhibition (untested) -
C-6: 3,5-Dimethylpyrazole Enhanced steric bulk, potential selectivity -
C-7: 3-Nitrophenyl Electron-withdrawing, may improve reactivity -
4n () C-3: 4-Hydroxyphenyl Antitumor activity (in vitro)
C-5: 4-Trifluoromethylphenyl Improved lipophilicity
9j () C-3: 4-Methoxyphenyl Antimycobacterial activity
C-5: Phenyl Moderate efficacy (MIC ~10 µg/mL)
6k, 6l () C-3: Aryl; C-5: Amine Pim1 kinase inhibition (IC50 = 18–27 nM)
C-7: Trifluoromethyl Enhanced metabolic stability
10a () C-3: 4-Methoxyphenyl; C-6: Cyano Antimicrobial activity (broad-spectrum)
Key Observations:
  • C-3 Substitution : The 4-methoxyphenyl group (shared with 9j and 10a) is associated with antimicrobial and antimycobacterial activities . Its electron-donating nature may facilitate π-π stacking with biological targets.
  • C-7 Substitution: The 3-nitrophenyl group in the target compound contrasts with trifluoromethyl (6k, 6l) or carbonyl groups (4n).
  • C-6 Substitution : The 3,5-dimethylpyrazole group introduces steric bulk, which may improve selectivity for kinase targets by reducing off-target interactions .

Physicochemical Properties

  • Polarity : The nitro group increases polarity relative to trifluoromethyl or methyl substituents, which may reduce membrane permeability but improve aqueous solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.